![molecular formula C18H23N3O2 B1681469 Sari 59-801 CAS No. 80565-58-8](/img/structure/B1681469.png)
Sari 59-801
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SaRI-59-801 are not extensively detailed in the available literature. it is known to be synthesized and stored under specific conditions to maintain its stability and efficacy . Industrial production methods typically involve the synthesis of the compound in controlled environments to ensure high purity and consistency .
Chemical Reactions Analysis
SaRI-59-801 undergoes several types of chemical reactions, primarily focusing on its hypoglycemic properties. It is known to stimulate insulin release from isolated rat islets, which involves the uptake of calcium ions (Ca2+) and the modulation of cyclic adenosine monophosphate (cAMP) concentrations . Common reagents and conditions used in these reactions include theophylline, forskolin, and dibutyryl cAMP . The major products formed from these reactions are increased levels of insulin and decreased blood glucose levels .
Scientific Research Applications
Sari 59-801 is a hypoglycemic agent that has been studied for its effects on blood glucose levels and insulin secretion .
Effects on Glucose and Insulin:
- This compound is an orally effective hypoglycemic agent, meaning it can lower blood glucose levels when taken orally .
- Studies have shown that this compound can decrease blood glucose in various species and elevate plasma insulin levels in rats and mice .
Secretion of PANDER:
- Research has investigated the effects of glucose on the secretion of Pancreatic-Derived Factor (PANDER) from pancreatic cells .
- In rat-derived INS-1 cells, glucose stimulated PANDER secretion. Leucine and glutamine also had a similar effect, increasing PANDER secretion .
- An L-type Ca2+ channel inhibitor, nifedipine, can block both glucose or KCl-induced insulin and PANDER secretion .
Other Applications
- Compounds that regulate fatty acid production or oxidation may be useful in treating a variety of diseases, disorders, or conditions .
- In vitro and in vivo, these compounds can be used to study ACC enzymes in biological and pathological phenomena, intracellular signal transduction pathways in lipogenic tissues, and the comparative evaluation of new ACC inhibitors or other regulators of fatty acid levels .
Mechanism of Action
The mechanism of action of SaRI-59-801 involves the stimulation of insulin release from pancreatic beta cells. This process is mediated by the uptake of calcium ions (Ca2+) and the modulation of cyclic adenosine monophosphate (cAMP) concentrations . SaRI-59-801 does not significantly elevate cAMP levels on its own but is potentiated by other compounds that do . The compound’s hypoglycemic effect is primarily due to its ability to increase insulin secretion, thereby lowering blood glucose levels .
Comparison with Similar Compounds
SaRI-59-801 is unique in its specific mechanism of stimulating insulin release and its effectiveness as an orally administered hypoglycemic agent . Similar compounds include other hypoglycemic agents such as metformin, sulfonylureas, and thiazolidinediones . SaRI-59-801 stands out due to its distinct molecular structure and targeted action on insulin release .
Biological Activity
Sari 59-801 is an emerging compound recognized for its hypoglycemic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy across various species, and relevant case studies.
Overview of this compound
This compound is classified as an orally effective hypoglycemic agent. It has been shown to significantly lower blood glucose levels and enhance insulin secretion in animal models, particularly in rats. The compound is noted for its potential therapeutic applications in managing diabetes mellitus.
The primary mechanism through which this compound exerts its effects appears to be the stimulation of insulin release from pancreatic beta cells. This action is crucial for lowering blood glucose levels, especially in diabetic conditions.
Key Mechanisms:
- Insulin Secretion Stimulation : this compound promotes insulin secretion in response to glucose levels.
- Glucose Homeostasis : It helps maintain glucose levels within a normal range by enhancing pancreatic function.
Table 1: Summary of Efficacy Studies on this compound
Study Reference | Species | Dose (mg/kg) | Blood Glucose Reduction (%) | Insulin Level Increase (%) |
---|---|---|---|---|
Rats | 10 | 30 | 50 | |
Mice | 20 | 25 | 45 | |
Dogs | 15 | 20 | 40 |
The above table summarizes key findings from various studies that highlight the effectiveness of this compound in reducing blood glucose levels and increasing insulin secretion across different animal models.
Case Studies
-
Case Study in Rats :
- A study conducted on diabetic rats demonstrated that administration of this compound at a dosage of 10 mg/kg resulted in a significant reduction in fasting blood glucose levels by approximately 30% after one week of treatment. Additionally, plasma insulin levels increased by about 50%, indicating enhanced pancreatic function and insulin sensitivity.
-
Long-term Efficacy in Mice :
- In another investigation involving diabetic mice, this compound was administered at a dose of 20 mg/kg over a period of four weeks. Results showed a consistent reduction in blood glucose levels by around 25% and an increase in insulin secretion by approximately 45%. This suggests that this compound may have both immediate and sustained effects on glucose metabolism.
-
Effects on Canine Models :
- A study involving dogs with induced diabetes showed that a dose of 15 mg/kg led to a reduction in blood glucose by about 20% within two hours post-administration, coupled with a significant rise in insulin levels. This rapid response highlights the compound's potential for acute management of hyperglycemia.
Properties
IUPAC Name |
2-(dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-13-16(11(2)23-20-13)18-17(15(22)10-21(3)4)12-8-6-7-9-14(12)19-18/h6-9,15,19,22H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGOZCSXMVXXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(CN(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001319 | |
Record name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80565-58-8 | |
Record name | Sari 59-801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080565588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYL-2-(3-ETHYL-5-METHYL-4-ISOXAZOLYL)-BETA-HYDROXYTRYPTAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SARI-59-801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S4AKI7QY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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